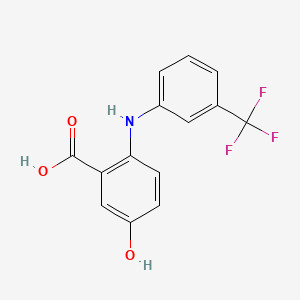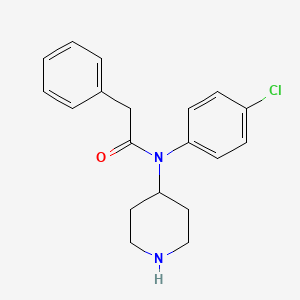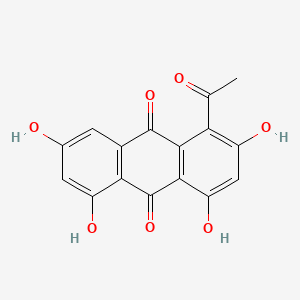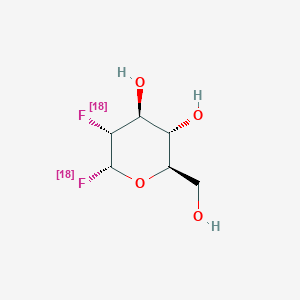
Ginsenoside F1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ginsenoside F1 is a triterpene saponin derived from the roots of Panax ginseng. It is known for its various pharmacological properties, including anti-aging, antioxidant, and anticancer effects. This compound is a minor saponin, meaning it is present in smaller quantities compared to other ginsenosides like Ginsenoside Rg1 and Ginsenoside Rb1 .
准备方法
Synthetic Routes and Reaction Conditions: Ginsenoside F1 can be synthesized through enzymatic hydrolysis of Ginsenoside Rg1. The process involves using specific enzymes such as β-glucosidase to cleave the glycosidic bonds in Ginsenoside Rg1, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of ginsenosides from Panax ginseng roots followed by enzymatic conversion. The roots are first processed to extract the total ginsenosides, which are then subjected to enzymatic treatment to convert Ginsenoside Rg1 to this compound. This method ensures a higher yield and purity of the compound .
化学反应分析
Types of Reactions: Ginsenoside F1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities.
科学研究应用
Ginsenoside F1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of triterpene saponins.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has shown potential in treating various conditions, such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its anti-aging and antioxidant properties make it a candidate for developing new therapeutic agents.
Industry: this compound is used in the cosmetic industry for its skin-whitening and anti-aging effects. It is also explored for its potential in functional foods and dietary supplements.
作用机制
Ginsenoside F1 exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by downregulating Bcl-2 expression and
属性
CAS 编号 |
5288-67-5 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC 名称 |
7-(2-oxocyclopentyl)heptanoic acid |
InChI |
InChI=1S/C12H20O3/c13-11-8-5-7-10(11)6-3-1-2-4-9-12(14)15/h10H,1-9H2,(H,14,15) |
InChI 键 |
RPUNGFMSPXJEDK-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C1)CCCCCCC(=O)O |
规范 SMILES |
C1CC(C(=O)C1)CCCCCCC(=O)O |
Key on ui other cas no. |
5288-67-5 |
同义词 |
cyclopentane-2-oxo-1-heptanoic acid |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
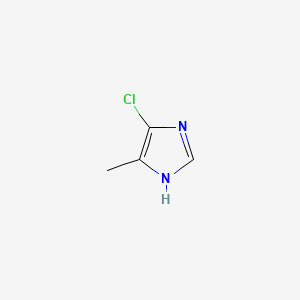

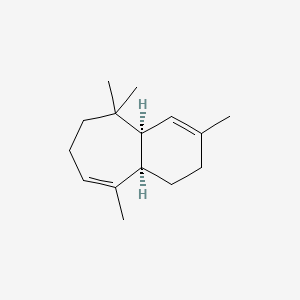
![1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1207340.png)

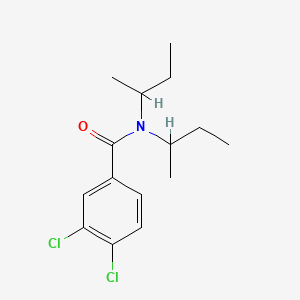
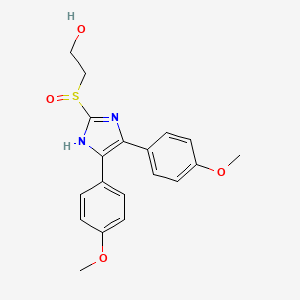
![carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1207346.png)
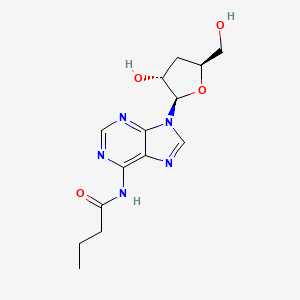
![[4-(1,2-Dicarboxyethylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B1207350.png)
